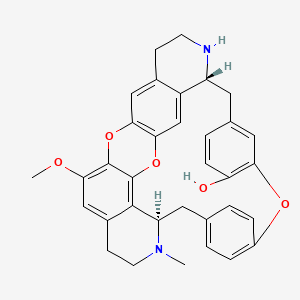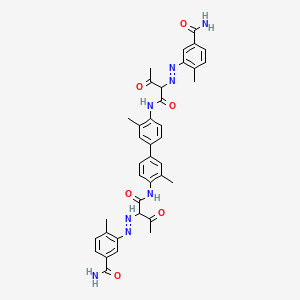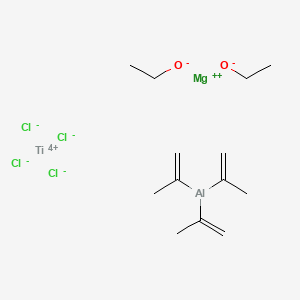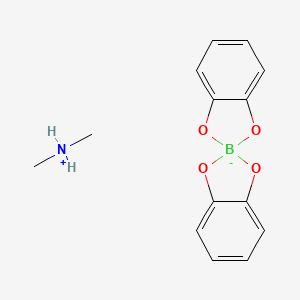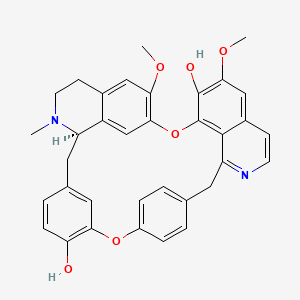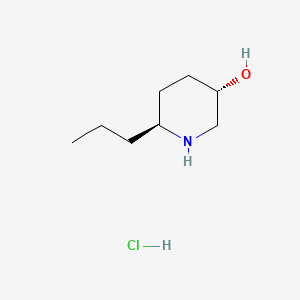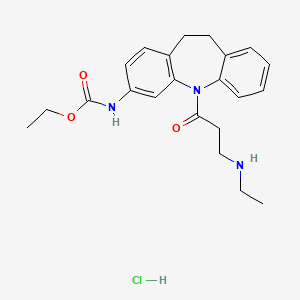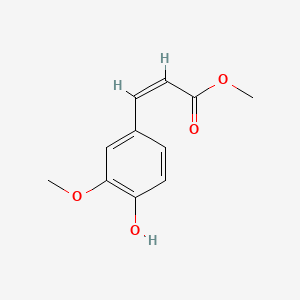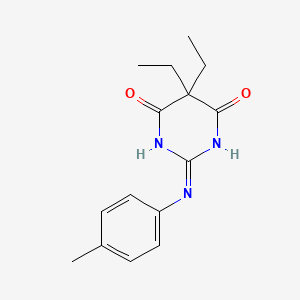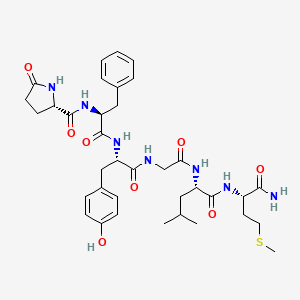
Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Carbamic Acid Derivative: This involves the reaction of an amine with carbon dioxide or a carbonyl compound under controlled conditions.
Introduction of the Hydroxy and Oxo Groups: These functional groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Phenylmethyl Groups: This step involves the use of benzyl chloride in the presence of a base like sodium hydroxide.
Final Esterification: The final step involves the esterification of the carbamic acid derivative with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The oxo groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
This compound can be compared with other similar compounds, such as:
Carbamic Acid Derivatives: These compounds share the carbamic acid functional group and may have similar reactivity and applications.
Phenylmethyl Compounds: These compounds contain the phenylmethyl group and may have similar chemical properties and uses.
Ester Compounds: These compounds contain the ester functional group and may undergo similar reactions and have similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
CAS 编号 |
126409-47-0 |
|---|---|
分子式 |
C37H49N3O5 |
分子量 |
615.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H49N3O5/c1-6-26(2)33(35(43)38-25-29-20-14-9-15-21-29)40-34(42)30(22-27-16-10-7-11-17-27)24-32(41)31(23-28-18-12-8-13-19-28)39-36(44)45-37(3,4)5/h7-21,26,30-33,41H,6,22-25H2,1-5H3,(H,38,43)(H,39,44)(H,40,42)/t26-,30+,31-,32-,33-/m0/s1 |
InChI 键 |
UZBJXXZZZVEMND-HKCXKINDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


